molecular formula C24H29NO2 B4024429 N-[2-(1-adamantyl)ethyl]-3-methoxy-2-naphthamide

N-[2-(1-adamantyl)ethyl]-3-methoxy-2-naphthamide

Cat. No. B4024429
M. Wt: 363.5 g/mol
InChI Key: DFMJSTGVDFDLMG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of adamantyl-containing compounds like "N-[2-(1-adamantyl)ethyl]-3-methoxy-2-naphthamide" often involves complex reactions, highlighting the introduction of the adamantyl group to enhance molecular stability and interaction capabilities. Milanese et al. (2011) demonstrated a synthesis approach utilizing Pd/C-mediated Suzuki coupling, followed by adamantyl group introduction, showcasing the methodological diversity in achieving adamantyl incorporation into naphthoic structures (Milanese et al., 2011).

Molecular Structure Analysis

Analyzing the molecular structure of compounds like "this compound" reveals the impact of the adamantyl group on molecular geometry and interaction capabilities. The adamantyl group's incorporation significantly influences the molecular conformation, contributing to the compound's chemical stability and interaction potential with biological targets, as indicated by computational and spectroscopic analyses (Kaur et al., 2012).

Chemical Reactions and Properties

Adamantyl-containing compounds participate in various chemical reactions, underlining their reactivity and functional versatility. These reactions, including oxidative benzannulation and Suzuki-Miyaura coupling, are pivotal for synthesizing complex molecular architectures featuring adamantyl groups. The reactions highlight the compounds' chemical versatility and potential for creating novel molecular structures (Zhang et al., 2016).

Physical Properties Analysis

The physical properties of "this compound" and similar compounds, such as solubility, melting points, and crystalline structure, are significantly influenced by the adamantyl group. This group imparts a distinct solid-state structure and influences the compound's overall physical characteristics, affecting its applicability in various chemical processes and material applications (Kobayashi et al., 2009).

Chemical Properties Analysis

The chemical properties of adamantyl derivatives, including reactivity, stability, and interaction with biological molecules, are central to understanding their potential utility. The presence of the adamantyl group enhances hydrophobic interactions, contributing to the compound's binding affinity and stability, as demonstrated in studies involving DNA interaction and molecular docking analyses (Arshad et al., 2021).

properties

IUPAC Name

N-[2-(1-adamantyl)ethyl]-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO2/c1-27-22-12-20-5-3-2-4-19(20)11-21(22)23(26)25-7-6-24-13-16-8-17(14-24)10-18(9-16)15-24/h2-5,11-12,16-18H,6-10,13-15H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMJSTGVDFDLMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NCCC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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